(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is an organic compound that features a chiral center, an amino group, a nitrile group, and a substituted phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to form the corresponding amine.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral center makes it useful in asymmetric synthesis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Used in the labeling of proteins for structural studies.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.
Diagnostic Agents: Used in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile and amino groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
- (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propanenitrile
- (3S)-3-Amino-3-(4-bromo-3-phenyl)propanenitrile
Uniqueness
(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H8BrFN2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
YGAQDTQIQTWCFV-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)Br |
Origin of Product |
United States |
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